molecular formula C18H20N2O3 B5736485 N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide

N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide

Cat. No.: B5736485
M. Wt: 312.4 g/mol
InChI Key: KCRLLAYOHJXFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide, also known as MPAPA, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. It belongs to the class of amides and is structurally related to the widely used nonsteroidal anti-inflammatory drug, naproxen. MPAPA has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties.

Mechanism of Action

The exact mechanism of action of N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that play a role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α and modulate the activity of COX enzymes. This compound has also been shown to inhibit the growth of tumor cells and induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide in lab experiments is its ability to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the research on N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide. One of the potential areas of research is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another potential area of research is to investigate its potential use in cancer therapy. Further studies are also needed to evaluate its potential toxicity and safety before its use in clinical trials.

Synthesis Methods

The synthesis of N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide involves a multi-step process that can be carried out using various methods. One of the commonly used methods involves the reaction of 2-(2-methylphenoxy)acetic acid with 4-aminobenzonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain this compound.

Scientific Research Applications

N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. This compound has also been shown to exhibit anti-tumor properties, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-17(21)19-14-8-10-15(11-9-14)20-18(22)12-23-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRLLAYOHJXFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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